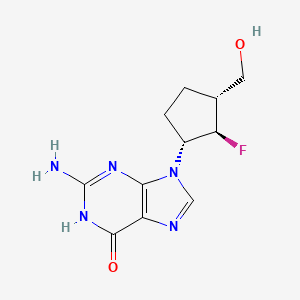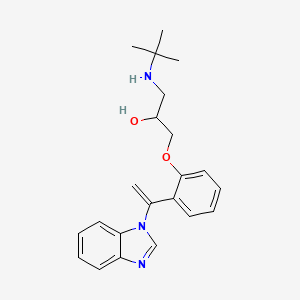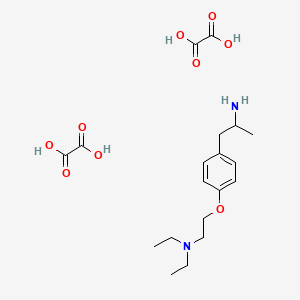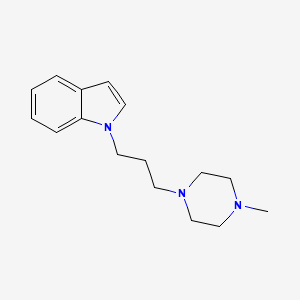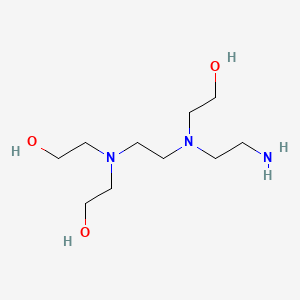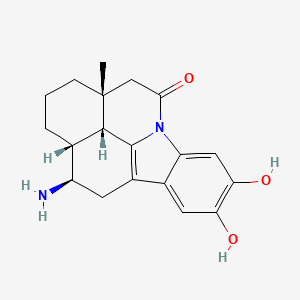
Isoquino(2,1,8-lma)carbazol-5(1H)-one, 2,3,3a,4,11,12,12a,12b-octahydro-12-amino-9,10-dihydroxy-3a-methyl-, (3aR-(3a-alpha,12-alpha,12a-alpha,12b-alpha))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquino(2,1,8-lma)carbazol-5(1H)-one, 2,3,3a,4,11,12,12a,12b-octahydro-12-amino-9,10-dihydroxy-3a-methyl-, (3aR-(3a-alpha,12-alpha,12a-alpha,12b-alpha))- is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the isoquinoline and carbazole rings, followed by the introduction of amino and hydroxyl groups. Common synthetic routes may include:
Cyclization reactions: to form the core structure.
Functional group modifications: to introduce amino and hydroxyl groups.
Purification steps: such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Scaling up laboratory procedures: to industrial scale.
Using catalysts: to improve reaction efficiency.
Implementing continuous flow reactors: for better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.
Study of reaction mechanisms: Provides insights into the behavior of similar compounds.
Biology
Biological activity studies: Investigated for potential pharmacological properties, such as anticancer or antimicrobial activity.
Medicine
Drug development: Potential lead compound for the development of new therapeutic agents.
Industry
Material science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor activity: Affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline derivatives: Compounds with similar core structures but different functional groups.
Carbazole derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties.
Propriétés
Numéro CAS |
103558-92-5 |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(10R,11R,15R,19R)-10-amino-4,5-dihydroxy-15-methyl-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |
InChI |
InChI=1S/C19H22N2O3/c1-19-4-2-3-9-12(20)5-11-10-6-14(22)15(23)7-13(10)21(16(24)8-19)18(11)17(9)19/h6-7,9,12,17,22-23H,2-5,8,20H2,1H3/t9-,12+,17-,19+/m0/s1 |
Clé InChI |
LPODMCYVZWDRJJ-UXOLTFTNSA-N |
SMILES isomérique |
C[C@]12CCC[C@@H]3[C@H]1C4=C(C[C@H]3N)C5=CC(=C(C=C5N4C(=O)C2)O)O |
SMILES canonique |
CC12CCCC3C1C4=C(CC3N)C5=CC(=C(C=C5N4C(=O)C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


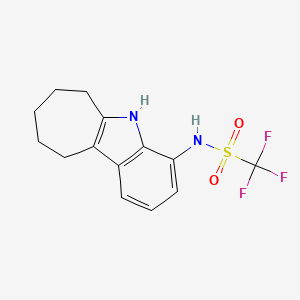
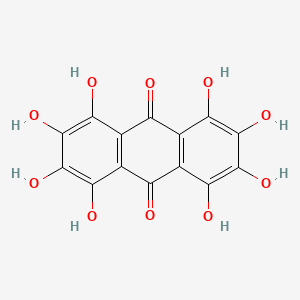
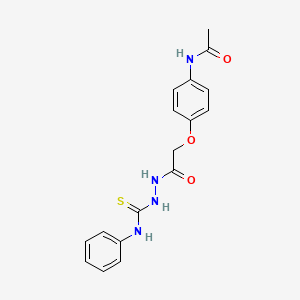
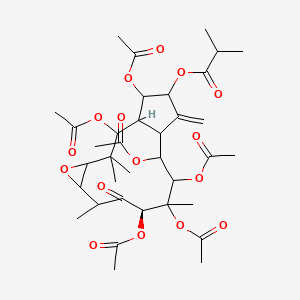
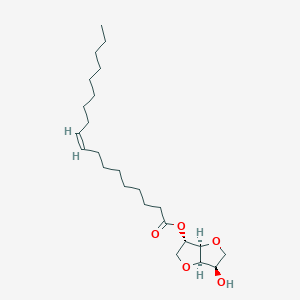
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)
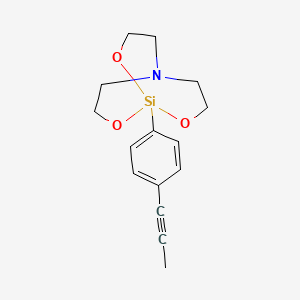
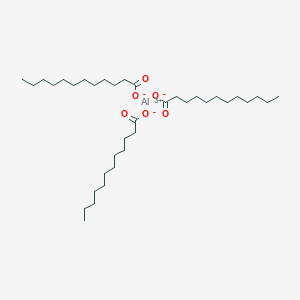
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
